5-oxo-N-[2-(propan-2-yl)phenyl]-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide
Overview
Description
5-oxo-N-[2-(propan-2-yl)phenyl]-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . This compound is characterized by the presence of a pyrrolidine ring substituted with various functional groups, making it a valuable scaffold for drug discovery and development.
Preparation Methods
The synthesis of 5-oxo-N-[2-(propan-2-yl)phenyl]-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide involves several steps. One common synthetic route starts with the reaction of maleic anhydride with aromatic amines to form (Z)-4-oxo-4-(arylamino)but-2-enoic acid . This intermediate is then reacted with thionyl chloride to yield the desired pyrrolidine derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
5-oxo-N-[2-(propan-2-yl)phenyl]-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.
Scientific Research Applications
5-oxo-N-[2-(propan-2-yl)phenyl]-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and structure-activity relationships.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 5-oxo-N-[2-(propan-2-yl)phenyl]-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-oxo-N-[2-(propan-2-yl)phenyl]-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Pyrrolidine-2,5-diones: These compounds have applications in medicinal chemistry due to their diverse biological activities.
Prolinol: A derivative of pyrrolidine used as a chiral auxiliary in asymmetric synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-oxo-N-(2-propan-2-ylphenyl)-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-4-13-28-19-11-9-18(10-12-19)25-15-17(14-22(25)26)23(27)24-21-8-6-5-7-20(21)16(2)3/h5-12,16-17H,4,13-15H2,1-3H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHIWLCZZPKCEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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